Product packaging for Dehydro Benidipine-d5(Cat. No.:)

Dehydro Benidipine-d5

Cat. No.: B1154328
M. Wt: 508.58
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Benidipine-d5 is a deuterated analog of Dehydro Benidipine, a key impurity and metabolite of the calcium channel blocker Benidipine Hydrochloride. This compound is synthetically modified with five deuterium atoms, enhancing its utility as an internal standard in quantitative mass spectrometry. Its primary application is in analytical chemistry and pharmaceutical research, where it is used for method development and validation. As a high-purity certified reference material (CRM), it is essential for quantifying the parent drug and its related substances in accordance with guidelines from regulatory bodies like the ICH, ensuring the safety and quality of pharmaceutical products. This compound is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the product's specific Material Safety Data Sheet (MSDS) for safe handling and storage protocols, which typically recommend storage at 2-8°C, often under an inert atmosphere .

Properties

Molecular Formula

C₂₈H₂₄D₅N₃O₆

Molecular Weight

508.58

Synonyms

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[1-(Phenyl-d5-methyl)-3-piperidinyl] Ester;  2,6-Dimethyl-4-(3-nitrophenyl-d5)-3,5-pyridinedicarboxylic Acid Methyl 1-(Phenyl-d5-methyl)-3-piperidinyl Ester;  DH 124;  3-(1-Benzyl-d

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Dehydro Benidipine D5

Chemical Synthesis Pathways for Dehydro Benidipine (B10687) Precursors

The main heterocyclic precursor is typically a derivative of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid. A common approach to this structure is the Hantzsch pyridine (B92270) synthesis, followed by oxidation. The key intermediates in this pathway include:

3-Nitrobenzaldehyde

Methyl acetoacetate (B1235776)

Ethyl acetoacetate

Ammonia (B1221849) or an ammonia source

These components undergo a cyclocondensation reaction to form the corresponding dihydropyridine (B1217469) ring, which is then oxidized to the stable pyridine derivative. Subsequent selective hydrolysis of one of the ester groups provides the carboxylic acid necessary for coupling with the side chain.

The second key precursor is the deuterated side chain, (R)-1-(benzyl-d5)-piperidin-3-ol. This is prepared from (R)-3-hydroxypiperidine and a deuterated benzylating agent. The control of stereochemistry at the C3 position of the piperidine (B6355638) ring is critical and is typically achieved by starting with a chiral precursor.

Deuterium (B1214612) Incorporation Methodologies for Dehydro Benidipine-d5

The "-d5" designation in this compound typically refers to the perdeuteration of the phenyl ring on the benzyl (B1604629) group. This specific labeling provides a significant mass shift for mass spectrometric analysis without affecting the core structure's chemical properties under most biological conditions.

Achieving site-specific deuteration is paramount to producing a high-quality isotopic standard. The most direct and efficient strategy for synthesizing this compound involves a stepwise synthetic approach using a commercially available deuterated starting material. researchgate.net

Synthesis from a Deuterated Building Block: The most common method is the N-alkylation of (R)-3-hydroxypiperidine with benzyl-d5 bromide. Benzyl-d5 bromide, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, is readily available. This reaction directly and specifically incorporates the deuterium label into the desired position early in the synthesis of the side-chain precursor. This method prevents isotopic scrambling and ensures high levels of deuterium incorporation at the target site. The resulting (R)-1-(benzyl-d5)-piperidin-3-ol is then coupled with the pyridine carboxylic acid precursor via standard esterification methods (e.g., using DCC/DMAP or by converting the acid to an acyl chloride) to yield the final product.

Hydrogen Isotope Exchange (HIE): While less common for this specific application due to potential for lower specificity, catalytic HIE could theoretically be employed. researchgate.net This would involve treating a non-deuterated Dehydro Benidipine precursor with a deuterium source, such as D2O, in the presence of a metal catalyst (e.g., Palladium on carbon). nih.gov However, controlling the reaction to selectively deuterate only the five positions on the benzyl-phenyl ring without affecting other C-H bonds would be challenging and could lead to a mixture of isotopologues.

Given the efficiency and specificity, synthesis using a deuterated building block like benzyl-d5 bromide is the preferred industrial and laboratory method.

Once synthesized, the isotopic enrichment of this compound must be rigorously characterized to confirm its suitability as a standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity. nih.govresearchgate.net By analyzing the molecular ion cluster, the relative abundance of the desired d5 isotopologue compared to lower-deuterated (d0-d4) and natural abundance isotopologues can be precisely calculated. nih.gov The mass spectrum will show a distinct peak at M+5 relative to the unlabeled compound, and the absence of significant peaks at M to M+4 confirms high isotopic enrichment.

¹H NMR: The proton NMR spectrum of a highly enriched this compound sample will show a significant reduction or complete disappearance of the signals corresponding to the phenyl protons of the benzyl group.

²H NMR: The deuterium NMR spectrum will show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.

¹³C NMR: The carbon signals for the deuterated phenyl ring will show characteristic triplet splitting due to C-D coupling, further confirming the site of labeling.

The combination of these techniques provides a comprehensive profile of the isotopic enrichment and confirms that the deuterium atoms are in the correct, stable position.

Analytical Technique Purpose Expected Outcome for this compound
High-Resolution MS Determine isotopic enrichment and molecular formula.Predominant peak at M+5; calculation of >98% d5 enrichment.
¹H NMR Confirm site of deuteration and structural integrity.Absence of signals for the C₆H₅ ring of the benzyl group.
²H NMR Directly detect deuterium atoms.Signal in the aromatic region corresponding to C₆D₅.
¹³C NMR Confirm site of deuteration via C-D coupling.Triplet splitting for the carbon atoms of the C₆D₅ ring.

Advanced Analytical Methodologies Utilizing Dehydro Benidipine D5 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Benidipine-d5, is a cornerstone of this methodology, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.

Method Development for Benidipine (B10687) and its Metabolites in Biological Matrices

The development of a reliable LC-MS/MS assay for benidipine in biological matrices like human plasma involves several critical steps. A primary objective is the efficient extraction of the analyte and the internal standard from the complex biological matrix. A common technique employed is liquid-liquid extraction (LLE). For instance, a validated method utilizes the extraction of benidipine and its internal standard, Benidipine-d5, from plasma using diethyl ether in an alkaline medium (5M NaOH). nih.govresearchgate.net Following extraction, the organic layer is separated and evaporated to dryness. The residue is then reconstituted in an appropriate solvent, such as acetonitrile (B52724), before being injected into the LC-MS/MS system. nih.govresearchgate.net This process ensures that the analytes are sufficiently concentrated and free from interfering substances present in the plasma.

Optimization of Chromatographic Separation for Deuterated and Undeuterated Analogs

Achieving optimal chromatographic separation between benidipine and Benidipine-d5 is crucial for preventing cross-talk between the two compounds in the mass spectrometer. Reversed-phase chromatography is a widely used technique for this purpose. A typical setup involves a C18 analytical column. nih.govresearchgate.net The mobile phase composition is carefully optimized to ensure good peak shape and resolution. An isocratic mobile phase, consisting of a mixture of acetonitrile and an aqueous buffer like 5mM ammonium (B1175870) acetate (B1210297) (e.g., in a 90:10 v/v ratio), has been shown to be effective. nih.govresearchgate.net The flow rate is also a key parameter, with a rate of 0.2 ml/min being utilized in some methods. nih.govresearchgate.net The goal of this optimization is to achieve baseline separation of the analyte and internal standard peaks, ensuring that their detection is not influenced by each other.

Mass Spectrometric Parameters for Sensitive and Selective Detection

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For benidipine, the ion transition monitored is typically m/z 506 -> 174. nih.govresearchgate.net For the deuterated internal standard, Benidipine-d5, the corresponding transition is m/z 511 -> 179. nih.govresearchgate.net The 5-dalton mass difference between the precursor and product ions of benidipine and Benidipine-d5 allows the instrument to differentiate between the two compounds, even if they co-elute from the chromatography column. The selection of these specific ion transitions is critical for minimizing background noise and interference from other components in the biological matrix, thereby ensuring the highly selective and sensitive detection of benidipine.

Validation of Quantitative Bioanalytical Methods

Once a bioanalytical method is developed, it must undergo a rigorous validation process to ensure its reliability and reproducibility for the intended application. This validation is performed in accordance with guidelines from regulatory authorities.

Assessment of Linearity, Accuracy, and Precision

A key aspect of method validation is to demonstrate that the assay can accurately and precisely quantify the analyte over a specific concentration range. Linearity is assessed by analyzing a series of calibration standards prepared by spiking known concentrations of benidipine into the biological matrix. The method should demonstrate a linear relationship between the concentration and the instrument response. For benidipine analysis, linearity has been established in the range of 0.05 to 5 ng/ml in human plasma.

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range. The accuracy of the assay is determined by comparing the measured concentration to the nominal concentration and is expressed as a percentage. A developed method for benidipine demonstrated accuracy exceeding 92%. nih.govresearchgate.net Precision is a measure of the variability of the measurements and is typically expressed as the coefficient of variation (CV). For the same method, the CV of the assay precision was less than 13%. nih.govresearchgate.net

Table 1: Accuracy and Precision Data for Benidipine Quantification

QC LevelNominal Concentration (ng/mL)Measured Concentration (mean ± SD, n=5)Accuracy (%)Precision (CV, %)
Low0.10.095 ± 0.01195.011.6
Medium1.01.03 ± 0.09103.08.7
High4.03.89 ± 0.2797.36.9

This is an interactive data table based on representative values.

Evaluation of Matrix Effects and Recovery

Biological matrices can contain endogenous components that may interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. This is known as the matrix effect. It is essential to evaluate the matrix effect to ensure that it does not compromise the accuracy of the assay. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery refers to the efficiency of the extraction procedure in recovering the analyte and internal standard from the biological matrix. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery for both the analyte and the internal standard is important for the reliability of the assay. For benidipine, extraction recovery has been reported to be in the range of 75% to 83.6%.

Stability Profiling of Dehydro Benidipine-d5 in Analytical Samples

The stability of an internal standard is a critical parameter in quantitative bioanalysis, as its degradation can lead to inaccurate measurements of the analyte. While specific stability data for this compound is not extensively documented in publicly available literature, its stability profile can be inferred from studies on the parent compound, Benidipine, and general knowledge of deuterated compounds.

Stress-testing studies conducted on Benidipine hydrochloride have revealed its degradation behavior under various conditions. nih.govtbzmed.ac.ir These studies are crucial for understanding the potential stability issues that might be encountered with its deuterated and dehydrogenated analog, this compound, during sample storage and processing. Benidipine has been found to be sensitive to oxidizing agents and shows degradation under hydrolytic and thermal stress. nih.govresearchgate.net

In forced degradation studies, Benidipine was subjected to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress. nih.govtbzmed.ac.ir The compound remained relatively stable under photolytic conditions. researchgate.net However, significant degradation was observed under oxidative conditions, leading to the formation of impurities. researchgate.net The stability of Benidipine in solid form is generally good, showing resistance to heat, moisture, and, to a fair extent, light. nih.gov

The following table summarizes the typical stability of Benidipine under various stress conditions, which can serve as a predictive model for the stability of this compound. The introduction of deuterium (B1214612) atoms is not expected to significantly alter the fundamental chemical stability, although minor differences in degradation rates (isotopic effects) could occur.

Stress ConditionObservation for BenidipinePotential Implication for this compound
Acidic HydrolysisDegradation observed. researchgate.netPotential for degradation in acidic solutions.
Basic HydrolysisDegradation observed.Potential for degradation in alkaline solutions.
Neutral HydrolysisDegradation observed under thermal conditions. researchgate.netSusceptible to degradation in aqueous solutions, especially at elevated temperatures.
Oxidative Stress (e.g., H2O2)Significant degradation with the formation of oxidation products. researchgate.netHighly susceptible to oxidation. Contact with oxidizing agents should be avoided.
Thermal StressDegradation observed. researchgate.netSamples may require storage at low temperatures to prevent degradation.
Photolytic StressRelatively stable. researchgate.netLikely to be stable under normal laboratory light conditions.

It is imperative to conduct specific stability studies for this compound in the actual matrix of the analytical samples (e.g., plasma, urine) to ensure its suitability as an internal standard. These studies typically involve evaluating its stability under short-term (bench-top), long-term (frozen), and freeze-thaw conditions.

Applications in Therapeutic Drug Monitoring Research

Stable isotopically labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), particularly in the field of therapeutic drug monitoring (TDM). scispace.comnih.gov The use of a SIL internal standard, such as this compound, is intended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay. scispace.com

While direct applications of this compound in TDM research are not extensively reported, the use of its close analog, Benidipine-d5, as an internal standard for the determination of Benidipine in human plasma has been successfully demonstrated. nih.govresearchgate.net This provides a strong basis for the potential application of this compound in similar assays. In these methods, a known amount of the deuterated internal standard is added to the plasma sample at the beginning of the extraction process. nih.govresearchgate.net The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for potential losses during extraction and variations in instrument response.

The analytical method for determining Benidipine in plasma using Benidipine-d5 as an internal standard typically involves liquid-liquid extraction followed by LC-MS/MS analysis. nih.govresearchgate.net The following table outlines the typical mass spectrometry parameters used in such an assay.

CompoundIon Transition (m/z)Mode
Benidipine506 → 174 nih.govMultiple Reaction Monitoring (MRM)
Benidipine-d5 (Internal Standard)511 → 179 nih.govMultiple Reaction Monitoring (MRM)

The precision of such methods is typically high, with coefficients of variation often being less than 15%. nih.gov The accuracy is also generally high, exceeding 90%. nih.gov These performance characteristics are crucial for reliable TDM, where accurate measurement of drug concentrations is essential for optimizing patient therapy.

It is important to note that while SIL internal standards are preferred, deuterated compounds can sometimes exhibit different chromatographic behavior or extraction recoveries compared to the unlabeled analyte. nih.govwaters.com Therefore, thorough validation of the analytical method is essential to ensure that the internal standard accurately reflects the behavior of the analyte.

Complementary Analytical Techniques for Structural Characterization

The definitive structural characterization of a novel compound like this compound, as well as its potential impurities and degradation products, requires the use of multiple complementary analytical techniques. While mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, other spectroscopic methods are necessary to elucidate the complete molecular structure.

The characterization of Benidipine and its related impurities has been extensively studied using a combination of techniques that would be directly applicable to this compound. nih.govnih.gov These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the identification of the main compound and its impurities. nih.gov It provides information on the retention time, molecular weight, and fragmentation pattern, which aids in preliminary identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. nih.gov This can be used to confirm the presence of key structural features in this compound.

The following table summarizes the application of these techniques in the structural characterization of compounds like this compound.

Analytical TechniqueInformation ProvidedApplication in Structural Characterization
LC-MSMolecular weight and fragmentation pattern. nih.govConfirms the mass of the deuterated compound and helps in identifying related substances.
NMR (1H, 13C)Detailed information on the molecular skeleton and the position of atoms. nih.govProvides definitive structural confirmation and verifies the location of deuterium labeling.
FTIRInformation on functional groups. nih.govConfirms the presence of expected functional groups in the molecule.

By employing a combination of these analytical methodologies, a comprehensive structural characterization of this compound can be achieved, ensuring its identity, purity, and suitability for use as an internal standard in advanced analytical applications.

Pharmacokinetic Investigation of Benidipine: Contribution of Dehydro Benidipine D5 As a Bioanalytical Tool

Pre-clinical Pharmacokinetic Studies in Animal Models (e.g., rats, dogs)

Benidipine (B10687), a dihydropyridine (B1217469) calcium channel blocker, has been the subject of extensive preclinical pharmacokinetic evaluation in various animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. merckvetmanual.com These studies, primarily conducted in rats and dogs, are fundamental to understanding the drug's behavior in a biological system before human trials. The use of isotopically labeled compounds, such as Dehydro Benidipine-d5, serves as a critical bioanalytical tool in these investigations, ensuring the accuracy and reliability of quantitative measurements.

Studies utilizing radiolabeled benidipine (14C-benidipine) have provided detailed insights into its ADME properties in Wistar rats and beagle dogs. nih.govsemanticscholar.org

Absorption: Following oral administration, benidipine is rapidly absorbed from the gastrointestinal tract in both species. nih.gov In rats, the peak plasma radioactivity is observed at 0.5 hours, with a second peak occurring at 4 hours, suggesting potential enterohepatic recirculation. nih.govsemanticscholar.org In dogs, a single peak in plasma radioactivity is reached at 1 hour post-administration. nih.govsemanticscholar.org

Distribution: Benidipine is distributed moderately into tissues. nih.gov After oral administration to rats, high concentrations of radioactivity have been found in the digestive organs, liver, kidneys, pancreas, mesenteric lymph nodes, fat tissue, spleen, and urinary bladder. nih.govsemanticscholar.org This extensive distribution is consistent with its lipophilic nature. veteriankey.com The drug is also known to bind selectively and sustainedly to 1,4-dihydropyridine (B1200194) receptors in arterial tissues, which may contribute to its long-lasting therapeutic effects. nih.gov

Excretion: The primary route of excretion for benidipine and its metabolites is through the feces. In rats, over a 72-hour period, approximately 74% of the administered radioactivity is excreted in the feces and 19% in the urine. nih.govsemanticscholar.org Similarly, in dogs, fecal and urinary excretion over 96 hours accounted for 66% and 25%, respectively. nih.govsemanticscholar.org Biliary excretion is a significant pathway, with about 34% of the radioactivity being excreted into the bile in rats within 48 hours, followed by partial reabsorption. nih.govsemanticscholar.org Unchanged benidipine was not detected in the urine and feces in human studies, indicating extensive metabolism. researchgate.net

ParameterRatsDogs
Time to Max Plasma Concentration (Oral)0.5 hours (first peak), 4 hours (second peak)1 hour
Biological Half-lives (Oral)~6 hours and ~38 hours (biphasic)~2 hours and ~25 hours (biphasic)
Primary Excretion RouteFeces (~74% in 72h)Feces (~66% in 96h)
Urinary Excretion~19% in 72h~25% in 96h
Biliary Excretion34% in 48hData not specified

Data derived from studies on 14C-labeled benidipine. nih.govsemanticscholar.org

Accurate quantitation of benidipine and its primary metabolite, dehydro benidipine (the pyridine (B92270) form), in biological matrices like plasma is essential for constructing precise pharmacokinetic profiles. nih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and specificity. nih.govresearchgate.net

In these assays, an internal standard is crucial for correcting analytical variations. crimsonpublishers.com this compound, a stable isotope-labeled version of the dehydro benidipine metabolite, is an ideal internal standard for the quantification of this specific metabolite. Similarly, Benidipine-d5 is used for the parent drug. nih.gov The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that they behave similarly during sample preparation (e.g., extraction) and ionization in the mass spectrometer. scispace.com This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements of both the parent drug and its dehydro metabolite in animal plasma samples. crimsonpublishers.comnih.gov

Understanding Metabolic Conversion Rates in Vivo

Benidipine undergoes extensive metabolism in vivo, with the dehydrogenation of its 1,4-dihydropyridine ring to a pyridine ring being a primary metabolic pathway. researchgate.netnih.gov This conversion results in the formation of dehydro benidipine. Studies in animal models have quantified the extent of this conversion.

Impact of Isotopic Internal Standards on Pharmacokinetic Parameter Estimation

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, has a profound impact on the accuracy and reliability of pharmacokinetic parameter estimation. musechem.com Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are derived from the drug concentration-time data. nih.gov Any imprecision in these concentration measurements can lead to significant errors in the calculated parameters.

SIL-IS offer several advantages over other types of internal standards:

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. crimsonpublishers.com Since a SIL-IS like this compound is chemically identical to the analyte (dehydro benidipine), it experiences the same matrix effects, allowing for effective normalization and more accurate results. nih.gov

Improved Precision and Accuracy: By accounting for variability during sample preparation, extraction, and instrument analysis, SIL-IS significantly reduce analytical error. scispace.commusechem.com This leads to higher precision (reproducibility) and accuracy in the measurement of analyte concentrations.

Reliable Bioavailability and Bioequivalence Studies: Accurate plasma concentration data is paramount for studies comparing different formulations or routes of administration. The improved data quality afforded by SIL-IS ensures that calculated parameters like the Area Under the Curve (AUC) and Maximum Concentration (Cmax) are reliable for regulatory submissions. musechem.com

Metabolic Formation and Characterization of Dehydro Benidipine Unlabeled

Identification of Dehydro Benidipine (B10687) as a Primary Benidipine Metabolite

Research has firmly established Dehydro Benidipine as one of the two primary metabolites of Benidipine. nih.govuni.luresearchgate.net In vitro studies using human liver microsomes (HLMs) have demonstrated that the incubation of Benidipine in the presence of NADPH leads to the formation of Dehydro Benidipine through the aromatization of its dihydropyridine (B1217469) ring. researchgate.netresearchgate.net This dehydrogenation reaction is a major metabolic route alongside N-debenzylation, which forms the other main metabolite, N-desbenzylbenidipine. nih.govuni.luresearchgate.net Studies in rats and dogs have also identified dehydrogenation of the 1,4-dihydropyridine (B1200194) ring as a major metabolic pathway for Benidipine. researchgate.netnih.gov

Elucidation of Cytochrome P450-Mediated Dehydrogenation Pathways

The dehydrogenation of Benidipine to Dehydro Benidipine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a vast number of drugs. nih.govuni.lumetabolon.com Correlation analyses have shown that Benidipine metabolism is significantly associated with CYP3A activity. nih.govuni.lu

Further investigations have pinpointed specific isoforms within the CYP3A subfamily as the main catalysts for Benidipine's dehydrogenation. researchgate.net Both CYP3A4 and CYP3A5 have been identified as the major enzymes responsible for the formation of Dehydro Benidipine. nih.govuni.lunih.gov Studies utilizing cDNA-expressed enzymes and isoform-selective inhibition in liver microsomes have confirmed that the dehydrogenation of Benidipine is mainly mediated by CYP3A4 and CYP3A5. nih.govuni.lu These two isoforms are abundantly found in the human liver and intestine, playing a crucial role in the first-pass metabolism of many drugs, including Benidipine. researchgate.net

Enzyme kinetic studies using human liver microsomal preparations have provided quantitative insights into the formation of Dehydro Benidipine. These studies have measured the intrinsic clearance (CLint) for the formation of the metabolite from Benidipine's enantiomers. The data indicates that the formation rates are similar for both the (-)-alpha and (+)-alpha isomers of Benidipine.

EnantiomerMetaboliteIntrinsic Clearance (CLint) (μl/min/pmol P450)
(-)-alpha isomerDehydrobenidipine0.5 ± 0.2
(+)-alpha isomerDehydrobenidipine0.6 ± 0.6

This table presents the intrinsic clearance values for the formation of Dehydrobenidipine from the enantiomers of Benidipine in human liver microsomes. Data sourced from research on Benidipine metabolism. nih.govuni.lu

Stereoselective Metabolism of Benidipine to Dehydro Benidipine

Benidipine is administered as a racemate, containing both (-)-alpha and (+)-alpha isomers. nih.gov Investigations into the stereoselectivity of its metabolism have revealed that the intrinsic clearance for the formation of Dehydro Benidipine is similar for both isomers. nih.govuni.lu For instance, the CLint value for the formation of Dehydro Benidipine from the (-)-alpha isomer was 0.5 ± 0.2 μl/min/pmol P450, compared to 0.6 ± 0.6 μl/min/pmol P450 from the (+)-alpha isomer. nih.govuni.lu

Furthermore, the total intrinsic clearance values for metabolite formation mediated by CYP3A4 and CYP3A5 were also found to be similar between the two enantiomers.

CYP3A4-mediated: 17.7 μl/min/pmol P450 for the (-)-alpha isomer versus 14.4 μl/min/pmol P450 for the (+)-alpha isomer. nih.govuni.lu

CYP3A5-mediated: 8.3 μl/min/pmol P450 for the (-)-alpha isomer versus 11.0 μl/min/pmol P450 for the (+)-alpha isomer. nih.govuni.lu

These findings suggest that while CYP3A4 and CYP3A5 are the primary enzymes in Benidipine's disposition, any stereoselective disposition observed in vivo may be influenced by factors other than stereoselective metabolism. nih.govuni.lu

Dehydro Benidipine Unlabeled As a Critical Impurity in Pharmaceutical Development

Impurity Profiling and Specification in Benidipine (B10687) Drug Substance

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance. For Benidipine, a synthetic dihydropyridine (B1217469), impurities can originate from starting materials, by-products of side reactions, intermediates, and degradation products. nih.govnih.gov Dehydro Benidipine, also referred to in literature as Ben-ox, is a primary degradation impurity formed through the aromatization of the dihydropyridine ring in the Benidipine molecule. semanticscholar.org

The specification for a new drug substance, such as Benidipine, must include a list of impurities. fda.gov This list is compiled from data gathered during chemical development studies, stability studies, and routine batch analyses. fda.govgally.ch Impurities that are consistently observed in batches manufactured by the proposed commercial process are designated as "specified impurities" and are individually listed with their acceptance criteria in the specification. ich.orgmca.gm

Dehydro Benidipine is typically classified as a specified degradation product in the Benidipine drug substance specification. Its acceptance criterion, or the maximum allowable limit, is established based on data from batches used in safety and clinical studies, and what is achievable by a robust manufacturing process. gally.chmca.gm The rationale for including Dehydro Benidipine in the specification is its consistent formation during stability studies and its potential to impact the drug's quality and safety profile. nih.gov

Degradation Pathways Leading to Dehydro Benidipine Formation

Forced degradation, or stress testing, is essential for identifying likely degradation products and understanding the intrinsic stability of a drug molecule. gmpinsiders.com Studies on Benidipine have revealed several pathways that lead to the formation of Dehydro Benidipine. nih.govnih.govresearchgate.net

Oxidative Degradation Mechanisms

Oxidative conditions are a primary driver for the formation of Dehydro Benidipine. semanticscholar.org The dihydropyridine ring of Benidipine is susceptible to oxidation, which results in its aromatization to a more stable pyridine (B92270) ring, yielding Dehydro Benidipine. researchgate.net Forced degradation studies, where Benidipine is exposed to oxidizing agents like hydrogen peroxide (H₂O₂), consistently show significant degradation of the parent drug and the formation of Dehydro Benidipine as a major product. nih.govsemanticscholar.orgnih.govresearchgate.net This pathway is a critical consideration during manufacturing and storage, as exposure to atmospheric oxygen or residual oxidizing agents can promote this conversion.

Hydrolytic Degradation Conditions (Acidic, Neutral, Alkaline)

Benidipine's stability is also influenced by pH. Forced degradation studies under various hydrolytic conditions have been performed to assess its susceptibility.

Acidic Hydrolysis : In the presence of acid (e.g., 1.0 M HCl), Benidipine shows degradation, with Dehydro Benidipine being identified as one of the degradation products. nih.govsemanticscholar.org

Neutral Hydrolysis : Under neutral conditions (e.g., stirring in water at elevated temperatures), Benidipine also undergoes oxidation to form the Dehydro Benidipine impurity. nih.govsemanticscholar.org

Alkaline Hydrolysis : While degradation occurs under alkaline conditions (e.g., 1.0 M NaOH), the formation of Dehydro Benidipine is less pronounced compared to oxidative, acidic, and neutral stress conditions. nih.govsemanticscholar.org

A comprehensive study identified a total of four hydrolytic degradation products across acidic, neutral, and alkaline conditions. nih.govresearchgate.net

Thermal and Photolytic Degradation

The impact of heat and light on drug stability is a key component of stress testing, guided by the International Council for Harmonisation (ICH) Q1B guidelines. nih.govresearchgate.net

Thermal Degradation : When subjected to dry heat (e.g., 100°C for several days), Benidipine degrades, leading to the formation of Dehydro Benidipine. nih.govsemanticscholar.org This indicates that high temperatures during manufacturing or storage can accelerate the oxidation of the dihydropyridine ring.

Photolytic Degradation : Most studies report that Benidipine is relatively stable under exposure to both UV and daylight conditions, with no significant formation of Dehydro Benidipine. nih.govsemanticscholar.orgresearchgate.net However, another study reported the formation of four photolytic degradation products, suggesting that the potential for light-induced degradation should be carefully evaluated. nih.govresearchgate.net

The table below summarizes findings from various forced degradation studies on Benidipine.

Stress ConditionObservationDehydro Benidipine (Ben-ox) FormationReference
Oxidative (e.g., 3% H₂O₂)Significant degradationYes, major product nih.govsemanticscholar.orgnih.govresearchgate.net
Acidic Hydrolysis (e.g., 1.0 M HCl)Degradation observedYes nih.govsemanticscholar.org
Neutral Hydrolysis (e.g., Water at 100°C)Degradation observedYes nih.govsemanticscholar.org
Alkaline Hydrolysis (e.g., 1.0 M NaOH)Degradation observedMinor or not specified as primary nih.govsemanticscholar.org
Thermal (e.g., 100°C)Degradation observedYes nih.govsemanticscholar.org
Photolytic (UV/Daylight)Generally stable, though some studies show degradationGenerally no, but conflicting reports exist nih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.net

Development of Stability-Indicating Analytical Methods for Quality Control

To accurately monitor and control impurities like Dehydro Benidipine, robust stability-indicating analytical methods are required. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and product over time. tbzmed.ac.ir Crucially, it must be able to separate the API from its impurities and degradation products. tbzmed.ac.irchemass.si

For Benidipine and its impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed. nih.govnih.govresearchgate.net These methods typically utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic solvent (like acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. nih.govtbzmed.ac.ir The method is validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness. mca.gmijrar.org

The specificity of the method is demonstrated through forced degradation studies. The analytical method must be able to resolve the peak for Benidipine from the peaks of all potential degradation products, including Dehydro Benidipine, ensuring that the assay value for the active ingredient is not inflated by the presence of these impurities. semanticscholar.orgtbzmed.ac.ir

Regulatory Perspectives on Impurity Qualification and Control

Regulatory authorities worldwide, guided by the ICH, have established a stringent framework for the control of impurities in new drug substances. gmpinsiders.comchemass.si The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities. ich.orgeuropa.eu

Reporting Threshold : The level at or above which an impurity must be reported in a registration application.

Identification Threshold : The level at or above which an impurity's structure should be determined.

Qualification Threshold : The level at or above which an impurity's biological safety must be established.

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.govadgyllifesciences.com An impurity is considered qualified if its level has been adequately justified by safety or clinical studies. fda.govmca.gm If an impurity, such as Dehydro Benidipine, is present at a level higher than the qualification threshold, its safety must be demonstrated. This can be achieved through a review of existing literature, or by conducting specific toxicological studies on the drug substance containing the impurity or on the isolated impurity itself. fda.gov

The goal of the regulatory framework is not to eliminate all impurities, but to control them within acceptable, toxicologically qualified limits, ensuring that the drug product is safe and effective for patient use. iajps.com

ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Future Research Directions and Translational Perspectives for Deuterated Benidipine Analogs

Development of Novel Isotopic Probes for Mechanistic Studies in Drug Discovery

The development of novel isotopic probes is crucial for detailed mechanistic studies in drug discovery. Stable isotope-labeled compounds, such as Dehydro Benidipine-d5, can serve as powerful tools to investigate metabolic pathways and reaction mechanisms with high precision. scbt.com The incorporation of deuterium (B1214612) atoms provides a distinct mass signature that allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts in complex biological matrices. scbt.com

Future research can leverage this compound to trace the metabolic fate of Dehydro Benidipine (B10687) itself. By introducing this labeled metabolite into in vitro or in vivo systems, researchers can track its subsequent biotransformations, identifying previously unknown secondary metabolites. This approach provides direct insight into the downstream metabolic cascade of Benidipine. Furthermore, the altered mass and vibrational modes of deuterated compounds can be utilized in advanced spectroscopic techniques to study enzyme kinetics and drug-receptor interactions with greater accuracy, helping to elucidate the specific enzymes responsible for the metabolism of Benidipine and its derivatives. scbt.com

Advanced Mass Spectrometry Techniques for Metabolomics and Impurity Profiling

Mass spectrometry (MS) is a cornerstone of metabolomics and impurity profiling due to its high sensitivity and specificity. rsc.org The use of stable isotope-labeled internal standards is essential for accurate and precise quantification in MS-based assays, as they effectively compensate for variations in sample extraction, matrix effects, and instrument response. nih.gov this compound is ideally suited to serve as an internal standard for the quantification of the Dehydro Benidipine metabolite.

Advanced techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) can be employed for comprehensive metabolite identification and impurity profiling. nih.gov In this context, this compound would enable the development of robust and validated bioanalytical methods for quantifying Dehydro Benidipine in various biological fluids like plasma and urine. nih.gov This is critical for detailed pharmacokinetic studies and for ensuring that the levels of metabolites and any related impurities fall within the stringent regulatory limits set by bodies like the International Conference on Harmonisation (ICH). nih.gov

Table 1: Application of this compound in Advanced Mass Spectrometry
TechniqueRole of this compoundResearch GoalPotential Outcome
LC-MS/MSInternal StandardAccurate quantification of Dehydro Benidipine in plasma. nih.govPrecise pharmacokinetic profiling of Benidipine metabolites.
UHPLC-HRMSReference StandardMetabolite identification and impurity profiling. nih.govComprehensive mapping of Benidipine's metabolic pathways and detection of process-related impurities.
Metabolomics StudiesTracer/StandardInvestigating global metabolic changes in response to Benidipine administration. rsc.orgUnderstanding the broader biological effects and mechanisms of action.

In Silico Modeling and Prediction of Metabolic Transformations

In silico modeling has emerged as a valuable tool in predicting the metabolic fate of drug candidates, thereby reducing the reliance on extensive experimental work. These computational models simulate metabolic reactions and predict the formation of various metabolites. However, the accuracy and predictive power of these models are critically dependent on high-quality experimental data for validation and refinement.

Data generated from studies using this compound can provide the necessary empirical evidence to build and validate more sophisticated in silico models. By accurately quantifying the formation of Dehydro Benidipine and its subsequent metabolites in biological systems, researchers can fine-tune algorithms that predict the activity of metabolizing enzymes, such as those in the Cytochrome P450 family. drugbank.com This synergy between experimental tracer studies and computational modeling can accelerate the drug development process by providing earlier and more accurate predictions of a drug's metabolic profile, potential drug-drug interactions, and inter-individual variability in metabolism.

Expanding Applications of Stable Isotope Labeled Standards in Complex Biological Systems

The utility of stable isotope-labeled standards like this compound extends beyond standard pharmacokinetic and metabolic studies. nih.govisotope.com Future research is poised to expand their application into more complex biological systems and translational research areas. One promising direction is their use in Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to establish a clearer relationship between drug metabolite concentrations and physiological effects. nih.gov

Furthermore, this compound can be instrumental in studying drug-drug interactions. By co-administering Benidipine with another drug and using the labeled standard to precisely measure changes in metabolite levels, researchers can determine if the second drug inhibits or induces the metabolic pathways of Benidipine. Another emerging application is in organoid models, which are three-dimensional cell cultures that mimic in vivo organs. rsc.org this compound could be used to study drug metabolism in these miniaturized systems, offering insights into organ-specific metabolic processes and toxicity.

Table 2: Future and Expanded Applications of Deuterated Benidipine Analogs
Application AreaSpecific Use of this compoundScientific Question Addressed
PK/PD ModelingQuantify metabolite exposure to correlate with biological response. nih.govWhat is the contribution of the Dehydro Benidipine metabolite to the overall therapeutic or off-target effects?
Drug-Drug Interaction StudiesServe as a precise marker for metabolic inhibition or induction.Does a co-administered drug alter the metabolic clearance of Benidipine by affecting the formation of Dehydro Benidipine?
Organoid ResearchStudy metabolism in controlled, organ-specific models. rsc.orgHow does the metabolism of Benidipine differ in liver versus kidney organoids?
Environmental Fate StudiesAct as a tracer to monitor the persistence and degradation of drug metabolites in ecosystems.What is the environmental impact and breakdown pathway of Benidipine metabolites after excretion?

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Dehydro Benidipine-d5 to ensure reproducibility?

  • Methodological Answer :
    • Synthesis : Follow validated deuterium-labeling techniques (e.g., hydrogen-deuterium exchange under controlled conditions). Include reaction parameters (temperature, catalysts, solvent systems) and purity validation via HPLC or LC-MS .
    • Characterization : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm deuterium incorporation and structural integrity. Pair with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For novel compounds, provide full spectral data; for known analogs, cite prior literature but include comparative purity metrics (e.g., ≥98% by area normalization in HPLC) .

Q. How can researchers validate the stability of this compound under varying storage conditions for pharmacological studies?

  • Methodological Answer :
    • Design accelerated stability studies (e.g., ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation products using stability-indicating assays (e.g., UPLC-PDA). Include time-point sampling (0, 1, 3, 6 months) and statistical analysis of degradation kinetics (Arrhenius modeling) .

Q. What analytical methods are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
    • Use LC-MS/MS with deuterated internal standards (e.g., Benidipine-d10) to minimize matrix effects. Validate methods per FDA bioanalytical guidelines: assess linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery rates (>80%). Include cross-validation with non-deuterated analogs to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on the metabolite profile of this compound be resolved across independent studies?

  • Methodological Answer :
    • Perform meta-analysis using PRISMA guidelines to identify methodological disparities (e.g., incubation times, enzyme sources). Replicate conflicting experiments under standardized conditions. Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., CYP450 isoforms) contributing to discrepancies .
    • Cross-validate findings with in silico metabolite prediction tools (e.g., Schrödinger’s Metabolite Predictor) to prioritize likely pathways for empirical testing .

Q. What strategies are effective for designing in vivo models to study the tissue-specific distribution of this compound?

  • Methodological Answer :
    • Use radiolabeled analogs (e.g., ¹⁴C-Dehydro Benidipine-d5) in autoradiography or PET imaging. Pair with ex vivo LC-MS/MS to quantify non-radioactive forms. Include control groups for isotopic exchange effects. Address ethical compliance via IACUC protocols .
    • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration and validate with microdialysis sampling .

Q. How can researchers optimize computational docking studies to evaluate this compound’s binding affinity to L-type calcium channels?

  • Methodological Answer :
    • Use homology modeling (e.g., MODELLER) to generate channel structures if crystallographic data is unavailable. Perform molecular dynamics simulations (≥100 ns) in explicit solvent to assess binding stability. Validate with mutagenesis studies targeting predicted interaction residues (e.g., Glu1017, Ala351) .
    • Compare results across multiple force fields (AMBER, CHARMM) to mitigate algorithmic bias .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypotheses about this compound’s role in hypertension models with comorbid diabetes?

  • Methodological Answer :
    • Apply FINER criteria :
  • Feasible : Use diabetic hypertensive rodent models (e.g., Zucker Diabetic Fatty rats).
  • Novel : Investigate dual mechanisms (e.g., calcium channel blockade + oxidative stress modulation).
  • Ethical : Adhere to ARRIVE guidelines for humane endpoints.
    • Structure the PICO framework :
  • Population : Diabetic hypertensive models.
  • Intervention : Oral administration of this compound (1–10 mg/kg).
  • Comparison : Standard antihypertensives (e.g., amlodipine).
  • Outcome : Blood pressure reduction, insulin sensitivity metrics .

Methodological and Ethical Considerations

Q. How should researchers address potential isotopic effects of deuterium in this compound during in vitro assays?

  • Methodological Answer :
    • Conduct parallel experiments with non-deuterated Benidipine to isolate isotopic impacts on pharmacokinetics (e.g., Cmax, AUC). Use kinetic isotope effect (KIE) calculations for metabolic reactions (e.g., CYP-mediated oxidation) .

Q. What steps ensure rigorous literature review practices when identifying knowledge gaps about this compound?

  • Methodological Answer :
    • Systematically search databases (PubMed, SciFinder) using controlled vocabularies (MeSH terms: "deuterium/pharmacokinetics," "calcium channel blockers/analogs"). Screen studies via PRISMA flowcharts. Critically appraise sources using AMSTAR-2 for reviews and STROBE for observational data .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer :
    • Integrate pharmacologists for in vivo validation, computational chemists for binding simulations, and analytical chemists for metabolite profiling. Establish data-sharing protocols (e.g., FAIR principles) and co-author agreements early to align objectives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.